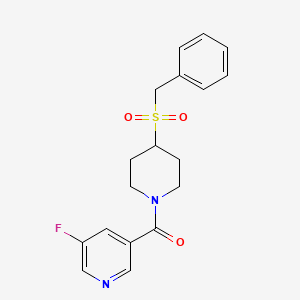

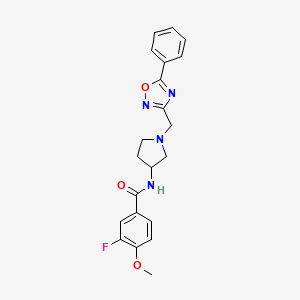

![molecular formula C18H14N2O4S2 B3004532 2-羟基-N-[(5Z)-5-[(4-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]苯甲酰胺 CAS No. 296266-31-4](/img/structure/B3004532.png)

2-羟基-N-[(5Z)-5-[(4-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide" is a derivative of thiazolidinone, a class of heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. Thiazolidinone derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of substituted benzohydrazides with various reagents. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and high yields . Similarly, other derivatives can be prepared by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, or substituted thioureas in absolute ethanol .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can be substituted at various positions to yield different derivatives. The structure of these compounds can be confirmed using techniques such as IR, (1)H-NMR, and mass spectral data . Additionally, X-ray crystallography can provide detailed insights into the crystal structure, as demonstrated by the characterization of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including condensation with aldehydes, ketones, and other reagents to form new compounds with potential biological activities. For example, isoxazoline derivatives can be synthesized from aromatic ketones and aldehydes, which can then be further reacted with formaldehyde and benzocaine or sulphanilamide to yield novel compounds with anti-tubercular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazolidinone ring. Electron-donating groups like hydroxyl, amino, and methoxy are reported to enhance antimicrobial activity, while electron-withdrawing groups tend to decrease activity . Theoretical calculations, such as density functional theory (DFT) and semi-empirical methods, can predict properties like vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and non-linear optical properties, which are crucial for understanding the behavior of these compounds .

科学研究应用

合成及生物活性

该化合物通过一系列化学反应合成,从2-羟基苯甲酸酰肼开始,经历缩合和环缩合过程。所得化合物在抗菌和抗真菌活性方面显示出前景。研究重点关注这些合成化合物的合成程序和生物活性 (Patel 和 Patel,2010)。

合成中的绿色化学方法

在合成 N-(4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基)苯甲酰胺(包括所讨论的化合物)时,采用了绿色化学方法。该过程强调使用水作为反应介质,遵循绿色化学原理,并实现接近定量的产率 (Horishny 和 Matiychuk,2020)。

杂环狄尔斯-阿尔德反应

该化合物参与杂环狄尔斯-阿尔德反应,有助于合成各种衍生物。这些反应在有机化学领域具有重要意义,为创建具有潜在生物活性的复杂分子提供了一条途径 (Velikorodov、Shustova 和 Kovalev,2017)。

作为抗高血糖剂的潜力

该化合物的衍生物已被研究其作为抗高血糖剂的潜力,表明它们与寻找糖尿病的新疗法相关 (Nomura 等人,1999)。

抗真菌剂合成

已经对该化合物的衍生物作为潜在抗真菌剂进行了研究。这些研究深入研究了各种化学修饰,以增强这些化合物的抗真菌性能 (Narayana 等人,2004)。

晶体结构和生物学研究

衍生物(包括苯甲酰胺衍生物)的晶体结构已与其生物活性(如抗氧化和抗菌性能)一起进行了研究。这些研究有助于了解分子结构和在医学中的潜在应用 (Karanth 等人,2019)。

光化学和光物理性质

对该化合物的衍生物的研究探索了它们的光化学和光物理性质,特别是在癌症治疗的光动力疗法中。这些研究突出了这些化合物在基于光疗法的医学应用中的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

抗菌和抗真菌活性

已对几种衍生物进行了体外抗菌和抗真菌活性评估,显示出作为抗菌剂的潜力。这项研究有助于持续寻找新的和有效的抗菌物质 (Desai、Dodiya 和 Shihora,2011)。

属性

IUPAC Name |

2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-24-12-8-6-11(7-9-12)10-15-17(23)20(18(25)26-15)19-16(22)13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,19,22)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKPRIGVHJKLFU-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

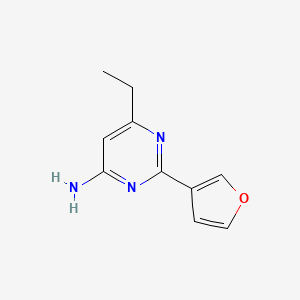

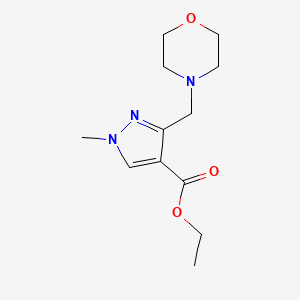

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

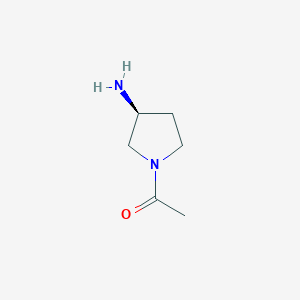

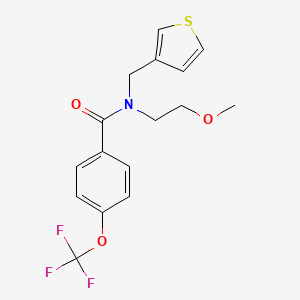

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

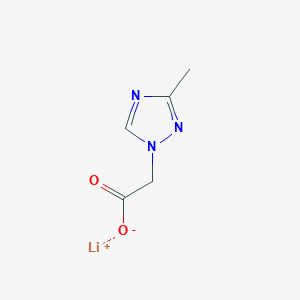

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)

![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)

![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)